molecular formula C16H13BrN2S B2355587 (E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 325473-91-4

(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2355587
CAS RN: 325473-91-4
M. Wt: 345.26
InChI Key: UEMKXMIZTLGMCW-VXLYETTFSA-N
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Description

(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C16H13BrN2S and its molecular weight is 345.26. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

This compound has shown potential in antifungal research due to the presence of the benzo[b]thiophene moiety, which is known to contribute to antifungal activity . It can be used to develop new antifungal agents that target resistant strains of fungi, potentially leading to more effective treatments for fungal infections.

Electro-Optical Activity

Benzo[b]thiophene derivatives have been utilized in the development of novel non-linear optical (NLO) materials . The compound could be explored for its electro-optical properties, which might contribute to advancements in photonics and telecommunications, particularly in the creation of high-performance optical switches.

Organic Synthesis

The bromophenyl group in the compound can act as a versatile building block in organic synthesis. It can be used to construct complex molecules for various chemical studies, including the synthesis of new organic semiconductors or the development of novel catalysts .

Drug Design and Discovery

Due to its structural uniqueness, this compound could serve as a scaffold in medicinal chemistry. Researchers can modify its structure to create new molecules with potential therapeutic effects, such as antimicrobial, antitubercular, or anticancer agents .

properties

IUPAC Name

2-[(E)-(3-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-12-5-3-4-11(8-12)10-19-16-14(9-18)13-6-1-2-7-15(13)20-16/h3-5,8,10H,1-2,6-7H2/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMKXMIZTLGMCW-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=CC=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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